
(5-Nitroisoquinolin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitroisoquinolin-8-yl)boronic acid is a chemical compound with the molecular formula C9H7BN2O4 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitroisoquinolin-8-yl)boronic acid typically involves the nitration of isoquinoline followed by the introduction of the boronic acid group. One common method includes the following steps:
Nitration: Isoquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Borylation: The nitrated isoquinoline is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Nitroisoquinolin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).
Major Products Formed
Reduction: 5-Aminoisoquinolin-8-ylboronic acid.
Substitution: Biaryl derivatives with various functional groups depending on the aryl halide used.
Scientific Research Applications
(5-Nitroisoquinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Nitroisoquinolin-8-yl)boronic acid involves its interaction with molecular targets through its boronic acid and nitro functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(5-Nitroisoquinolin-8-yl)boronic acid: Contains both a nitro and boronic acid group.
Isoquinoline-5-boronic acid: Lacks the nitro group, making it less reactive in certain applications.
5-Nitroisoquinoline: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness
This compound is unique due to the presence of both the nitro and boronic acid functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biological research.
Properties
Molecular Formula |
C9H7BN2O4 |
|---|---|
Molecular Weight |
217.98 g/mol |
IUPAC Name |
(5-nitroisoquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C9H7BN2O4/c13-10(14)8-1-2-9(12(15)16)6-3-4-11-5-7(6)8/h1-5,13-14H |
InChI Key |
NVMTZJIJLKREMI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=NC=CC2=C(C=C1)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



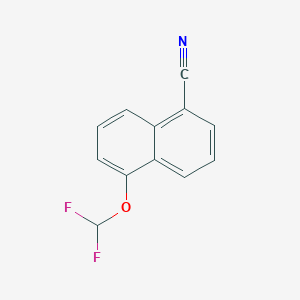
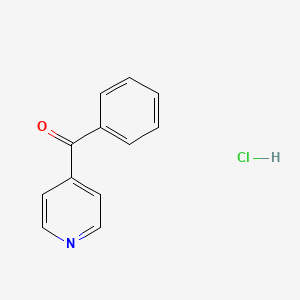


![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)

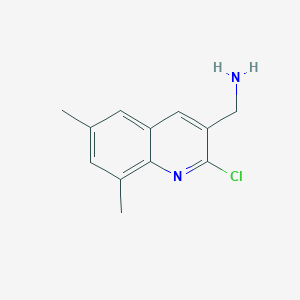
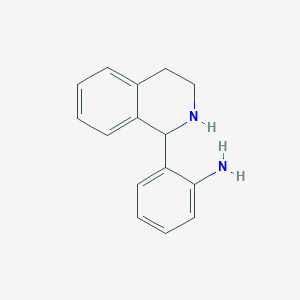
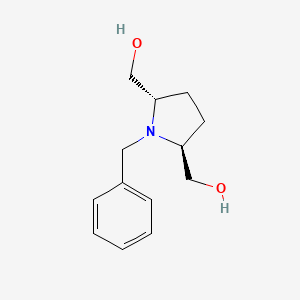
![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)

![(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine](/img/structure/B11885455.png)

